1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(cyclopropylmethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(4-1-5-9)7-10-6-8-2-3-8/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFVCCRXLGSQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol is a cyclobutane derivative that has attracted interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in treating anxiety disorders. This compound is characterized by its unique structural features, which contribute to its biological activity.
- Molecular Formula : C10H17N
- CAS Number : 2143906-76-5
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems in the central nervous system. It is hypothesized that the compound modulates GABAergic transmission, enhancing GABA receptor activity which is crucial for anxiety regulation. This modulation leads to anxiolytic and sedative effects, making it a candidate for further pharmacological development.
Biological Activity Overview
This compound has been studied for various biological activities:
- Anxiolytic Effects : Research indicates that this compound may produce calming effects, alleviating symptoms of anxiety by enhancing GABAergic activity.
- Sedative Properties : Its sedative effects suggest potential applications in treating insomnia and other sleep disorders.
Research Findings and Case Studies
Several studies have explored the pharmacological profile of this compound:
- Neuropharmacology Studies : Investigations into the compound's effects on anxiety models in rodents have shown significant reductions in anxiety-like behavior, indicating its potential as an anxiolytic agent .
- Toxicity Assessments : Preliminary toxicity studies suggest low toxicity levels at therapeutic doses, making it a safer alternative compared to existing anxiolytics .
- Comparative Studies : In comparison to other anxiolytics, such as benzodiazepines, this compound exhibited a favorable side effect profile, with fewer instances of sedation and cognitive impairment .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
trans-3-((3-Methylbenzyl)amino)-3-propylcyclobutan-1-ol (VUF25580)
- Molecular Formula: C₁₅H₂₃NO
- Substituents : Trans-3-propyl and 3-methylbenzyl groups.
- Synthesis : Prepared via reductive amination (General Procedure A) using trans-amine and 3-methylbenzaldehyde, yielding 22% as a pale-yellow oil .
- Applications : Explored as a fragment in drug design for its 3D geometry and moderate lipophilicity.
cis-3-(((5-Methylisoxazol-3-yl)methyl)amino)-3-propylcyclobutan-1-ol (VUF25586)
- Molecular Formula : C₁₃H₂₁N₂O₂
- Substituents : Cis-3-propyl and 5-methylisoxazole groups.
- Synthesis: Synthesized via similar reductive amination (38% yield), purified with methanol/ethyl acetate gradients .
- Applications : The isoxazole moiety may enhance hydrogen-bonding interactions in protein targets.
1-Ethynylcyclobutan-1-ol
- Molecular Formula : C₆H₈O
- Substituents: Ethynyl group directly attached to cyclobutanol.
- Synthesis: Derived from cyclobutanone and ethynylmagnesium bromide (70% yield) as a colorless liquid .
- Applications : Simpler structure used in click chemistry or as a building block for functionalized cyclobutanes.
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol
- Molecular Formula: C₈H₁₅NO (identical to target compound).
- Substituents: Aminomethyl-cyclopropane instead of cyclopropylmethylamino-methyl.
- Properties : Oil, storage at 4°C; PubChem CID 130513396 .
- Key Difference : Structural isomerism alters spatial orientation of functional groups, affecting receptor binding.
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol
- Molecular Formula: C₁₁H₁₄FNO
- Substituents : 4-Fluorophenyl group introduces aromaticity.
- Applications : Fluorine enhances metabolic stability and bioavailability in pharmaceutical contexts .
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
- Molecular Formula: C₉H₁₉NO
- Core Structure: Cyclopentanol ring (larger than cyclobutane).
- Applications : Used in agrochemicals and material science due to conformational flexibility .
Structural and Functional Analysis
Table 1: Key Comparative Data
Critical Insights
- Synthetic Accessibility: Yields for cyclobutanol derivatives vary significantly (22–70%), influenced by steric hindrance and substituent reactivity .
- Ring Strain vs.
- Functional Group Impact: The cyclopropylmethylamino group provides unique steric and electronic properties compared to aromatic (e.g., fluorophenyl) or aliphatic (e.g., propyl) substituents .
- Safety and Stability: Limited safety data for many analogs highlight the need for further toxicological profiling, especially for compounds stored as oils .
Preparation Methods
Halogenation of Cyclopropanemethanol
- Method: React CPMO with a complex of N-halosuccinimide (NCS or NBS) and a dialkyl sulfide (commonly dimethyl sulfide) in an organic solvent such as dichloromethane or dimethylformamide.
- Conditions: Temperature maintained between 0 to 10 °C initially, then allowed to rise to room temperature for completion.
- Yields and Purity: Yields above 60%, often above 65%, with purities exceeding 90% are typical.
- Advantages: This method avoids the formation of large amounts of byproduct salts and operates under relatively mild conditions compared to older methods involving phosphorus trihalides or methanesulfonic acid halides.
- Example: Dimethyl sulfide (1.8 eq) is added dropwise to N-bromosuccinimide in DMF at 0-10 °C, followed by addition of CPMO. After stirring, workup and distillation yield cyclopropylmethyl bromide in high purity.
| Parameter | Typical Value/Condition |
|---|---|
| Halogenation agent | N-halosuccinimide + dialkyl sulfide |
| Solvent | Dichloromethane, DMF |
| Temperature | 0–10 °C initially, up to room temp |
| Reaction time | ~20 hours |
| Yield | 60–67% |
| Purity | >90% (GC analysis) |
The introduction of the amino group linked to the cyclopropylmethyl moiety typically involves nucleophilic substitution or reductive amination steps.
Reductive Amination Approach
- Starting Materials: Cyclobutanone or cyclobutan-1-ol derivatives and cyclopropylmethylamine or its equivalents.
- Reaction: The carbonyl group of cyclobutanone is reacted with cyclopropylmethylamine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Outcome: Formation of the 1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol structure by reduction of the imine intermediate.
Alternative Aminomethylation
- Using chloromethylated cyclobutanol derivatives reacted with cyclopropylmethylamine under nucleophilic substitution conditions to form the amino linkage.
Synthesis of this compound: Overall Strategy
A plausible synthetic route combining the above steps is:
- Preparation of cyclopropylmethyl halide from cyclopropanemethanol via halogenation (Section 1).
- Amination step: Reaction of cyclopropylmethyl halide with ammonia or an amine to form cyclopropylmethylamine.
- Reductive amination or nucleophilic substitution of cyclobutanone or chloromethylated cyclobutanol with cyclopropylmethylamine to yield the target compound.
Research Findings and Notes
- The halogenation method using N-halosuccinimide and dialkyl sulfide complexes is favored industrially due to mild conditions, good yields, and ease of purification.
- Older methods involving phosphorus trihalides or methanesulfonic acid halides suffer from low selectivity, harsh conditions, or problematic byproducts.
- The cyclobutanol moiety can be introduced or modified via standard ketone reduction or substitution chemistry.
- Purification typically involves liquid-liquid extraction, washing with aqueous base, filtration to remove succinimide byproducts, and fractional distillation.
- The reaction solvents and conditions are chosen to optimize selectivity and minimize side reactions such as ring expansion or halocyclobutane formation.
Summary Table of Preparation Steps
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, cyclobutanone derivatives can react with cyclopropylmethylamine in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) under inert conditions (e.g., nitrogen atmosphere). Solvents such as ethanol or tetrahydrofuran (THF) are optimal for maintaining reaction efficiency .
- Optimization : Adjusting pH (6.5–7.5), temperature (0–25°C), and stoichiometric ratios (1:1.2 ketone:amine) improves yields. Purification via silica gel chromatography with gradients of ethyl acetate/hexane (10–70%) is recommended .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm cyclobutane and cyclopropylmethyl group connectivity. Key signals include cyclobutane protons at δ 1.6–2.2 ppm and cyclopropyl protons at δ 0.4–1.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO, MW 141.21 g/mol) .
- X-ray Crystallography : Resolves stereochemistry of the cyclobutane ring and amino-methyl substituents .
Q. What safety protocols are critical when handling this compound in the lab?
- Handling : Use PPE (gloves, goggles) due to potential irritant effects. Work in a fume hood to avoid inhalation.
- Storage : Store at 4°C in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How does the cyclopropylmethyl group influence the compound’s reactivity in substitution and oxidation reactions?
- Reactivity Profile :
- Substitution : The cyclopropylmethyl group stabilizes transition states via strain release, enhancing nucleophilic substitution at the cyclobutane hydroxyl group. Use alkyl halides (e.g., methyl iodide) in DMF with KCO for alkylation .
- Oxidation : The hydroxyl group can be oxidized to a ketone using CrO/HSO (Jones reagent) or Swern conditions (oxalyl chloride/DMSO) .
- Comparative Data :
| Derivative | Reactivity (Substitution Rate) | Oxidation Product |
|---|---|---|
| Parent Compound | 1.0 (reference) | Cyclobutanone |
| Methyl analog | 0.7 | 3-Methylcyclobutanone |
| Fluoro analog | 1.3 | 4-Fluorocyclobutanone |
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or GPCRs. The cyclopropylmethyl group shows hydrophobic packing in receptor pockets, while the hydroxyl group forms hydrogen bonds .
- MD Simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts (e.g., Noyori-type) or organocatalysts like proline derivatives for kinetic resolution .
- Chromatographic Separation : Use chiral columns (Chiralpak IA/IB) with hexane/isopropanol (90:10) to isolate enantiomers. Reported enantiomeric excess (ee) >95% .
Q. What in vitro assays are suitable for evaluating its biological activity, and how do results compare to structural analogs?
- Assays :
- Enzyme Inhibition : Test IC values against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Comparative Activity :
| Compound | IC (Hydrolase) | IC (Cancer Cells) |
|---|---|---|
| Target Compound | 12 µM | 45 µM |
| Cyclobutanol analog | >100 µM | >100 µM |
| Aminoethyl derivative | 8 µM | 30 µM |
Data Contradictions and Resolution
- Stereochemical Outcomes : reports 22% yield for a trans-cyclobutane derivative, while suggests higher yields (85%) for similar amines. Resolution: Optimize steric hindrance by using bulkier amines (e.g., tert-butyl) to favor trans-selectivity .
- Biological Activity : Computational models () predict strong binding, but in vitro assays () show moderate activity. Resolution: Modify the hydroxyl group to enhance solubility (e.g., PEGylation) or introduce fluorinated substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
